

# Spectroscopic Analysis of 3,5-Difluorobenzophenone: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Difluorobenzophenone

Cat. No.: B068835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3,5-Difluorobenzophenone**, a valuable fluorinated aromatic ketone in advanced chemical research. While a complete, publicly available dataset for this specific isomer is not readily available, this document compiles and analyzes data from closely related isomers and parent compounds to offer a robust predictive framework for its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

## Predicted Spectroscopic Data of 3,5-Difluorobenzophenone

The following tables summarize the predicted and expected spectroscopic data for **3,5-Difluorobenzophenone** based on the analysis of its structural analogues.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **3,5-Difluorobenzophenone**

| Protons    | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity           | Predicted Coupling Constants (J, Hz)  |
|------------|--|----------------------------------|---------------------------------------|
| H-2', H-6' | 7.8 - 7.9                                  | Doublet or Multiplet             | JH-H $\approx$ 7-8                    |
| H-3', H-5' | 7.5 - 7.6                                  | Triplet or Multiplet             | JH-H $\approx$ 7-8                    |
| H-4'       | 7.6 - 7.7                                  | Triplet or Multiplet             | JH-H $\approx$ 7-8                    |
| H-2, H-6   | 7.3 - 7.4                                  | Doublet of triplets or Multiplet | JH-F $\approx$ 6-8, JH-H $\approx$ 2  |
| H-4        | 7.2 - 7.3                                  | Triplet of triplets or Multiplet | JH-F $\approx$ 8-10, JH-H $\approx$ 2 |

Note: The phenyl group protons (H-2', H-3', H-4', H-5', H-6') will exhibit chemical shifts and multiplicities similar to those in benzophenone. The protons on the difluorinated ring (H-2, H-4, H-6) will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **3,5-Difluorobenzophenone**

| Carbon     | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
|------------|--|--|--------------------------------------|
| C=O        | 194 - 196                                  | Singlet                                      | -                                    |
| C-1'       | 137 - 138                                  | Singlet                                      | -                                    |
| C-2', C-6' | 132 - 133                                  | Singlet                                      | -                                    |
| C-3', C-5' | 128 - 129                                  | Singlet                                      | -                                    |
| C-4'       | 130 - 131                                  | Singlet                                      | -                                    |
| C-1        | 140 - 142                                  | Triplet                                      | $^3\text{JC-F} \approx$ 3-5          |
| C-2, C-6   | 115 - 117                                  | Doublet                                      | $^2\text{JC-F} \approx$ 20-25        |
| C-3, C-5   | 162 - 164                                  | Doublet                                      | $^1\text{JC-F} \approx$ 245-255      |
| C-4        | 110 - 112                                  | Triplet                                      | $^3\text{JC-F} \approx$ 8-10         |

Note: Carbons on the fluorinated ring will exhibit splitting due to through-bond coupling with fluorine atoms. The one-bond carbon-fluorine coupling ( $^1J_{C-F}$ ) is typically very large.

Table 3: Predicted  $^{19}F$  NMR Data for **3,5-Difluorobenzophenone**

| Fluorine | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|----------|--|------------------------|--------------------------------------|
| F-3, F-5 | -105 to -115                               | Triplet or Multiplet   | $^3J_{F-H} \approx 6-10$             |

Note: The chemical shift is referenced to  $CFCl_3$ . The fluorine atoms will be coupled to the ortho- and para-protons on the same ring.

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **3,5-Difluorobenzophenone**

| Functional Group    | Predicted Absorption Range ( $cm^{-1}$ ) | Description                              |
|---------------------|--|--|
| C=O (Ketone)        | 1660 - 1680                              | Strong, sharp carbonyl stretch           |
| C=C (Aromatic)      | 1580 - 1600, 1450 - 1500                 | Medium to strong aromatic ring stretches |
| C-H (Aromatic)      | 3050 - 3100                              | Medium C-H stretching                    |
| C-F (Aryl Fluoride) | 1100 - 1300                              | Strong C-F stretching                    |

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for **3,5-Difluorobenzophenone**

| Ion  | Predicted m/z | Description                            |
|--|---------------|--|
| [M] <sup>+</sup>   | 218.05        | Molecular ion                          |
| [M-C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>              | 141.01        | Loss of the unsubstituted phenyl group |
| [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>              | 105.03        | Benzoyl cation                         |
| [C <sub>6</sub> H <sub>3</sub> F <sub>2</sub> ] <sup>+</sup> | 95.01         | Difluorophenyl cation                  |
| [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>                | 77.04         | Phenyl cation                          |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,5-Difluorobenzophenone** (5-20 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are typically recorded on a 400 or 500 MHz spectrometer. For <sup>19</sup>F NMR, a fluorine-observe probe is used, and the chemical shifts are referenced to an external standard such as CFC<sub>3</sub>.

### Infrared (IR) Spectroscopy

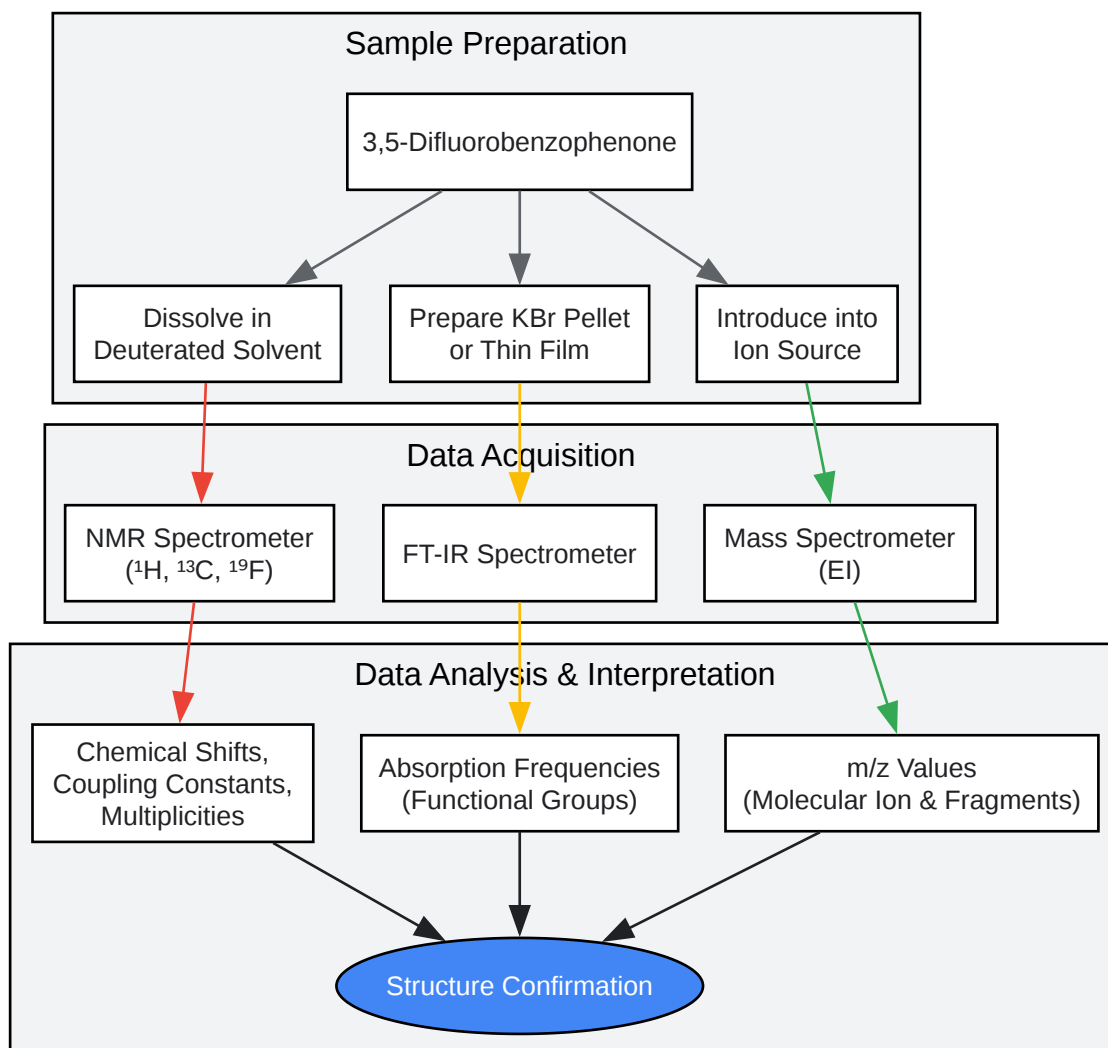
For a solid sample like **3,5-Difluorobenzophenone**, the spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded using an FT-IR spectrometer.

### Mass Spectrometry (MS)

The mass spectrum of **3,5-Difluorobenzophenone** can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. A detector then records the abundance of each ion.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,5-Difluorobenzophenone**.



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Caption: Workflow for the spectroscopic analysis of **3,5-Difluorobenzophenone**.

This guide serves as a foundational resource for researchers working with **3,5-Difluorobenzophenone**. The predictive data and detailed protocols provided herein will aid in the experimental design, data acquisition, and structural elucidation of this and other related fluorinated compounds.

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